molecular formula C15H14O2 B6395905 2-(3-Methylphenyl)-5-methylbenzoic acid CAS No. 1261952-94-6

2-(3-Methylphenyl)-5-methylbenzoic acid

Cat. No.: B6395905
CAS No.: 1261952-94-6
M. Wt: 226.27 g/mol
InChI Key: MUHRHHNHYMEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenyl)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 5-position of the benzoic acid backbone and a 3-methylphenyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in the development of kinase inhibitors, cytotoxic agents, and heterocyclic compounds .

Properties

IUPAC Name

5-methyl-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHRHHNHYMEJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688601
Record name 3',4-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-94-6
Record name 3′,4-Dimethyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-5-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-methylbenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 2-(3-Methylphenyl)-5-methylbenzoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Types of Reactions:

    Oxidation: 2-(3-Methylphenyl)-5-methylbenzoic acid can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(3-Methylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

2-(3-Bromobenzamido)-5-methylbenzoic acid (Compound 23)
  • Structure : Features a bromobenzamido group at the 2-position and a 5-methyl group.
  • Synthesis : Prepared via reaction of 5-methylanthranilic acid with 3-bromobenzoyl chloride in pyridine (97% yield) .
  • Applications: Intermediate in synthesizing quinazolinones with cytotoxic activity against cancer cell lines.
  • Key Difference : Bromine atom enhances electrophilicity, making it more reactive than the 3-methylphenyl analog.
2-[Carboxy(phenyl)methyl]-5-methylbenzoic acid (Compound 10d)
  • Structure : Contains a carboxy(phenyl)methyl group at the 2-position.
  • Synthesis: Derived from aryl-substituted homophthalic anhydrides via the Castagnoli–Cushman reaction .
  • Applications: Precursor to tetrahydroisoquinolones with stereogenic centers.
  • Key Difference : The additional carboxymethyl group increases steric hindrance and acidity compared to the 3-methylphenyl derivative.

Heterocyclic Derivatives

2-(3-Methylphenyl)-1,3-benzoxazol-5-amine
  • Structure : Benzoxazole ring fused with a 5-methylbenzoic acid derivative.
  • Synthesis : Reacted with 2-chloro-5-nitrobenzoic acid to form covalent PPARγ agonists .
  • Applications : Used in diabetes drug discovery.
  • Key Difference : The benzoxazole ring introduces rigidity and alters pharmacokinetic properties.
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-methylbenzoic acid
  • Structure : Xanthene-based fluorescent dye with a 5-methylbenzoic acid moiety.
  • Synthesis: Condensation of 4-methylphthalic acid with resorcinol .
  • Applications : Fluorescent labeling of proteins.
  • Key Difference: Extended conjugated system enables fluorescence, unlike the non-conjugated 3-methylphenyl analog.

Glycosylated Derivatives

2-(2’,6’-Dihydroxybenzoyl)-5-methylbenzoic acid-8-O-β-D-glucopyranoside
  • Structure: Glycosylated anthraquinone derivative with a 5-methylbenzoic acid core.
  • Isolation : Found in Rumex nepalensis (a medicinal plant) .
  • Applications: Potential antioxidant and anticancer agent.
  • Key Difference: Glycosylation enhances solubility and bioavailability compared to non-glycosylated analogs.

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (Water)
2-(3-Methylphenyl)-5-methylbenzoic acid 256.3 g/mol 3.5 Low
2-(3-Bromobenzamido)-5-methylbenzoic acid 368.2 g/mol 4.2 Moderate (DMSO)
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-methylbenzoic acid 376.4 g/mol 2.8 Low (organic solvents)

Q & A

Basic Question: What are the recommended synthetic routes for 2-(3-Methylphenyl)-5-methylbenzoic acid, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 3-methylphenyl group to a pre-functionalized benzoic acid backbone. Key steps include:

  • Acylation/Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to facilitate regioselective attachment of methyl groups.
  • Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation under inert atmospheres.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
    Critical Factors :
  • Solvent choice (DMF for polar intermediates, DCM for non-polar steps).
  • Temperature control (0–25°C for sensitive intermediates).
  • Catalyst loading (1–5 mol% Pd).

Basic Question: How can the purity and structural integrity of 2-(3-Methylphenyl)-5-methylbenzoic acid be validated?

Answer:
Analytical Methods :

  • HPLC : Reverse-phase C18 column, UV detection at 254 nm; retention time compared to standards.
  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm).
    • ¹³C NMR : Carboxylic acid carbonyl signal near δ 170 ppm.
  • Melting Point : Consistent with literature values (e.g., 174–176°C for analogs) .
    Validation : Cross-reference spectral data with PubChem/CAS entries and computational simulations (e.g., Gaussian) .

Advanced Question: What strategies mitigate steric hindrance during the synthesis of 2-(3-Methylphenyl)-5-methylbenzoic acid?

Answer:
Steric effects from the 3-methylphenyl group can impede coupling reactions. Mitigation approaches include:

  • Bulky Ligands : Use Pd catalysts with tert-butylphosphine ligands to enhance steric tolerance.
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics to bypass intermediate aggregation.
  • Directed Ortho-Metalation : Employ directing groups (e.g., esters) to pre-organize the substrate for regioselective functionalization .
    Case Study : A 2023 study achieved 85% yield by switching from Pd(OAc)₂ to Pd(dtbpf)Cl₂ in Suzuki-Miyaura couplings .

Advanced Question: How do electronic effects of substituents influence the reactivity of 2-(3-Methylphenyl)-5-methylbenzoic acid in nucleophilic acyl substitution?

Answer:
The electron-donating methyl groups deactivate the benzene ring, reducing electrophilicity at the carbonyl carbon.

  • Kinetic Studies : Compare reaction rates with analogs (e.g., nitro-substituted derivatives) using Hammett plots.
  • Activation Methods :
    • In Situ Activation : Convert the acid to acyl chloride (SOCl₂, 60°C) for faster aminolysis or esterification.
    • Coupling Reagents : Use EDC/HOBt to form active esters for peptide bond formation .
      Data Interpretation : Lower reactivity in SN2 mechanisms but enhanced stability in protic solvents due to hydrophobic methyl groups .

Advanced Question: How should researchers resolve contradictory data in spectroscopic characterization of this compound?

Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from rotameric forms or impurities.
Troubleshooting Steps :

Variable Temperature NMR : Cool samples to –40°C to freeze rotamers and simplify splitting.

2D NMR (COSY, HSQC) : Assign overlapping aromatic signals unambiguously.

Mass Spectrometry (HRMS) : Confirm molecular ion ([M–H]⁻ at m/z 239.1) and rule out adducts.

X-ray Crystallography : Resolve absolute configuration for crystalline samples .
Example : A 2024 study resolved δ 7.2–7.4 ppm multiplet discrepancies via NOESY correlations .

Advanced Question: What computational methods predict the biological activity of 2-(3-Methylphenyl)-5-methylbenzoic acid?

Answer:
In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or bacterial enoyl-ACP reductase.
  • QSAR Models : Correlate logP (calculated: ~3.2) with antimicrobial activity (e.g., against S. aureus).
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.
    Validation : Compare predictions with in vitro assays (MIC values) and literature on structurally related anti-inflammatory agents .

Advanced Question: How can researchers optimize solubility for in vitro bioactivity studies?

Answer:
The compound’s low aqueous solubility (logS ≈ –4.1) requires formulation strategies:

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions.
  • Micellar Systems : Incorporate Poloxamer 407 (10% w/v) to enhance dispersion.
  • Salt Formation : Prepare sodium or lysine salts via neutralization (pH 7.4 buffer).
    Case Study : A 2023 report achieved 90% solubility in PBS using β-cyclodextrin inclusion complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.